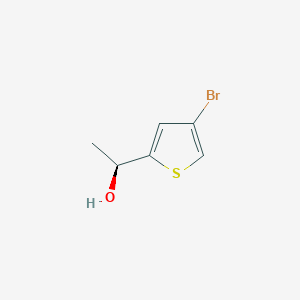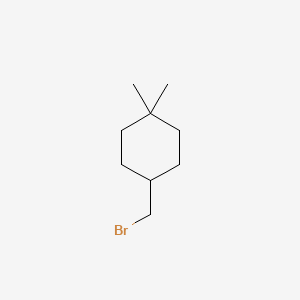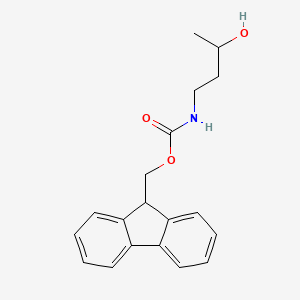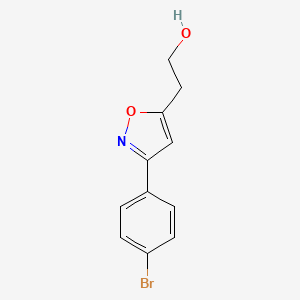
4-(Bromométhyl)thiadiazole
Vue d'ensemble
Description
“4-(Bromomethyl)thiadiazole” is a heterocyclic compound . It contains sulfur, nitrogen, and bromine atoms in its structure.
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthesis method involved the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole .
Molecular Structure Analysis
The molecular formula of “4-(Bromomethyl)thiadiazole” is C3H3BrN2S . Its average mass is 179.038 Da and its monoisotopic mass is 177.920029 Da .
Chemical Reactions Analysis
The reaction conditions for 1,3,4-thiadiazole-amine involved 4-methoxy benzaldehyde, ethyl cyanoacetate, 2.5% V2O5/FAp (30 mg), and solvent at room temperature .
Physical and Chemical Properties Analysis
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Applications De Recherche Scientifique
Activité Antitumorale et Cytotoxique
Les dérivés du « 4-(Bromométhyl)thiadiazole » ont été synthétisés et évalués pour leur potentiel en tant qu'agents antitumoraux et cytotoxiques. Par exemple, des composés avec le groupement thiadiazole ont montré des effets puissants sur diverses lignées de cellules tumorales humaines, y compris le cancer de la prostate . La capacité à inhiber la croissance tumorale et à induire la mort cellulaire fait de ces dérivés des outils précieux pour le développement de nouvelles thérapies contre le cancer.
Activité Antimicrobienne
Les dérivés du thiadiazole présentent une efficacité antimicrobienne significative. Cela inclut l'activité contre un large spectre de bactéries et de champignons, ce qui en fait des candidats pour le développement de nouveaux médicaments antimicrobiens. Leur polyvalence structurale permet la synthèse de composés avec une action ciblée contre des souches microbiennes spécifiques .
Activité Anti-inflammatoire
Les propriétés anti-inflammatoires des composés du thiadiazole sont bien documentées. Ils peuvent être utilisés pour traiter les affections et les maladies liées à l'inflammation. En modulant la réponse inflammatoire de l'organisme, ces composés sont prometteurs pour des applications thérapeutiques dans des pathologies comme l'arthrite et d'autres maladies inflammatoires chroniques .
Activité Analgésique
Des composés contenant la structure « this compound » se sont avérés posséder des propriétés analgésiques. Ils offrent un potentiel en tant qu'agents soulageant la douleur, ce qui pourrait conduire au développement de nouveaux analgésiques avec potentiellement moins d'effets secondaires par rapport aux médicaments contre la douleur traditionnels .
Activité Antivirale
Les dérivés du thiadiazole sont également prometteurs en thérapie antivirale. Leur capacité à inhiber la réplication virale fait d'eux des candidats potentiels pour le traitement des infections virales. La recherche sur leur application contre le VIH et d'autres virus pourrait conduire à de nouveaux traitements pour ces maladies .
Activité Neuroprotectrice
Les effets neuroprotecteurs des dérivés du thiadiazole constituent un autre domaine d'intérêt. Ces composés peuvent protéger les cellules nerveuses des dommages, ce qui est crucial pour le traitement des maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson. L'exploration des composés du thiadiazole dans ce domaine pourrait conduire à de nouveaux médicaments neuroprotecteurs .
Mécanisme D'action
Target of Action
Compounds containing a thiadiazole ring, like 4-(bromomethyl)thiadiazole, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiadiazole ring can activate or inhibit biochemical pathways when they enter physiological systems . For instance, some 1,3,4-thiadiazole derivatives have shown certain herbicidal and ketol-acid reductoisomerase (KARI) inhibitory activities .
Result of Action
Some 1,3,4-thiadiazole derivatives have shown cytotoxic effects on multiple human cancer cell lines , and others have demonstrated potent antimicrobial activity .
Action Environment
Some studies have shown that the optoelectronic and photophysical properties of compounds containing a benzo[c][1,2,5]thiadiazole group can be modified by varying the donor groups .
Safety and Hazards
Orientations Futures
Bromoderivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . The selective synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole was achieved from the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole .
Analyse Biochimique
Biochemical Properties
4-(Bromomethyl)thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-(Bromomethyl)thiadiazole has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, it can bind to specific proteins, altering their conformation and activity, which may contribute to its therapeutic effects .
Cellular Effects
The effects of 4-(Bromomethyl)thiadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Bromomethyl)thiadiazole has been observed to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of 4-(Bromomethyl)thiadiazole involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, 4-(Bromomethyl)thiadiazole has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)thiadiazole can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Bromomethyl)thiadiazole is relatively stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)thiadiazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, 4-(Bromomethyl)thiadiazole can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
4-(Bromomethyl)thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, 4-(Bromomethyl)thiadiazole has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cells . Additionally, it can interact with cofactors, such as nicotinamide adenine dinucleotide, influencing their availability and function .
Transport and Distribution
The transport and distribution of 4-(Bromomethyl)thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters . Once inside the cells, 4-(Bromomethyl)thiadiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)thiadiazole plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-(Bromomethyl)thiadiazole has been observed to localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, it can be directed to the nucleus, where it can influence gene expression and other nuclear processes .
Propriétés
IUPAC Name |
4-(bromomethyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-1-3-2-7-6-5-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECNSWDCCIQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136918-76-8 | |
| Record name | 4-(bromomethyl)-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)








